![molecular formula C16H12O2S2 B1433726 5'-(4-甲氧基苯基)-[2,2'-联噻吩]-5-甲醛 CAS No. 1133874-06-2](/img/structure/B1433726.png)

5'-(4-甲氧基苯基)-[2,2'-联噻吩]-5-甲醛

描述

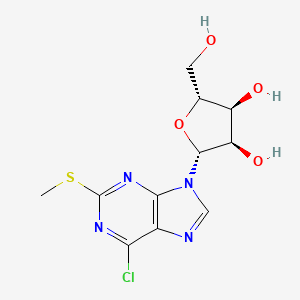

“5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” is a chemical compound with the molecular formula C15H12OS2 . It is related to the class of compounds known as phenylimidazoles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide was synthesized from 4-chloro-1-(4-methoxyphenyl)butan-1-one . Another study reported the synthesis of a compound using 4-methoxyphenol .Molecular Structure Analysis

The molecular structure of “5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Nuclear Magnetic Resonance Spectrometer (FTNMR), and Ultra-violet spectra . In silico docking studies and molecular dynamics simulations can also provide insights into the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” can be analyzed using techniques such as DFT and HF modeling . The properties include color, density, hardness, melting and boiling points .科学研究应用

光伏器件

研究的重点是合成新的多支链结晶分子,包括联噻吩甲醛的衍生物,用于有机光伏 (OPV) 电池。由于其结构特性,这些分子在提高 OPV 器件的功率转换效率方面显示出潜力 (Kim 等人,2009)。

合成方法

已经报道了涉及联噻吩衍生物的合成方法的进展。例如,Pd 催化的 Suzuki 偶联反应已被用于合成 5'-硝基-[2,2'-联噻吩]-5-甲醛,突出了这些化合物在化学合成中的多功能性 (Pei,2012)。

电子迁移率和光学材料

联噻吩甲醛衍生物因其高电子迁移率和掺杂聚芴矩阵的潜力而受到探索。此类材料展示了用于光电子器件的应用前景,包括发光器件和其他电子应用 (Tokarev 等人,2019)。

半导体应用

对 2,6-二芳基取代的萘并[1,8-bc:5,4-b'c']二噻吩衍生物(其中包括联噻吩作为结构组分)的研究揭示了它们作为有机场效应晶体管 (OFET) 的高性能半导体的用途。这些材料显示出适用于 OFET 应用的有前途的电学性能,强调了联噻吩衍生物在电子材料开发中的重要性 (Takimiya 等人,2005)。

有机光电应用

从联噻吩甲醛衍生的芳基乙炔基取代的芘的研究表明在有机光电应用中具有潜力。此类研究强调了这些化合物在为有机发光二极管 (OLED) 开发材料和理解荧光炔基取代的芘衍生物的结构-性质关系中的作用 (Hu 等人,2013)。

安全和危害

作用机制

Target of Action

The primary target of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The compound interacts with its target, ALOX15, in a substrate-specific manner . It seems to inhibit the catalytic activity of ALOX15 . The exact molecular basis for this allosteric inhibition remains unclear .

Biochemical Pathways

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Pharmacokinetics

Its predicted boiling point is 4019±450 °C , and its predicted density is 1±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its inhibitory effect on alox15, it could potentially alter the production of linoleic acid- and arachidonic acid-derived metabolites .

Action Environment

Such factors could potentially affect the compound’s interaction with its target, alox15 .

属性

IUPAC Name |

5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S2/c1-18-12-4-2-11(3-5-12)14-8-9-16(20-14)15-7-6-13(10-17)19-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPSACHHYYXJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)

![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)